rac 2-Stearoyl-3-chloropropanediol, 95per cent

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

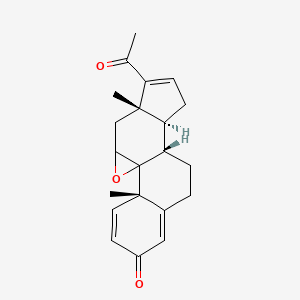

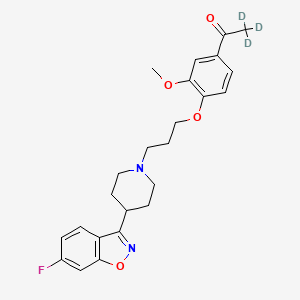

Rac 2-Stearoyl-3-Chloropropanediol (95%) is a synthetic molecule and a derivative of the fatty acid stearic acid. It is a white, crystalline solid with a melting point of approximately 70°C. Rac 2-Stearoyl-3-Chloropropanediol (95%) is used in a variety of scientific applications, such as in medical research and as a surfactant in the production of pharmaceuticals, cosmetics, and other products.

Aplicaciones Científicas De Investigación

Analytical Method Development

HPLC and GC-MS Analysis : A significant application is in the development of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods for detecting and quantifying 3-chloropropane-1,2-diol (3-MCPD) esters and their specific forms, such as 2-stearoyl-3-chloropropanediol, in oils and fats. These methods aim to improve food safety by identifying the presence of these compounds, which may have toxicological significance (Zhou Hongru et al., 2014); (Tam Le Thanh et al., 2019).

Soy Sauce and Oil Samples : Another research focus has been the determination of 3-MCPD in soy sauce samples using liquid phase extraction coupled with microwave-assisted derivatization and HPLC-UV detection, highlighting the compound's relevance beyond just oil and fat samples (Hui-Ying Chung et al., 2018).

Environmental and Material Science : Beyond food safety, research extends into environmental science and material science, examining the effects of compounds like 2-chlorobiphenyl on activated carbon impregnated with palladized iron for environmental decontamination purposes (Hyeok Choi et al., 2009).

Synthesis and Chemical Studies

Stereospecific Syntheses : Studies also delve into the stereospecific syntheses and structures of related compounds, highlighting the intricacies of chemical reactions and the formation of specific stereoisomers in the laboratory setting, with implications for material and chemical synthesis (E. Rys et al., 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac 2-Stearoyl-3-chloropropanediol involves the reaction of stearic acid with thionyl chloride to form stearoyl chloride, which is then reacted with glycerol to form rac 2-Stearoyl-3-chloropropanediol.", "Starting Materials": [ "Stearic acid", "Thionyl chloride", "Glycerol" ], "Reaction": [ "Stearic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form stearoyl chloride.", "Stearoyl chloride is then reacted with glycerol in the presence of a base such as sodium hydroxide to form rac 2-Stearoyl-3-chloropropanediol.", "The resulting product is then purified using techniques such as recrystallization or chromatography to obtain 95% purity." ] } | |

Número CAS |

1329611-08-6 |

Fórmula molecular |

C21H41ClO3 |

Peso molecular |

382.0 g/mol |

Nombre IUPAC |

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] octadecanoate |

InChI |

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3/t20-/m1/s1/i18D2,19D2,20D |

Clave InChI |

FNBUARDMABVKGD-UFLVOREESA-N |

SMILES isomérico |

[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])Cl)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |

Sinónimos |

Octadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; Stearic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

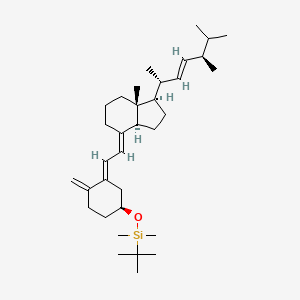

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)

![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)